N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine
Description
Properties
Molecular Formula |
C15H14F3N3O2 |
|---|---|
Molecular Weight |
325.29 g/mol |
IUPAC Name |
2-[methyl-[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C15H14F3N3O2/c1-9-3-5-10(6-4-9)11-7-12(15(16,17)18)20-14(19-11)21(2)8-13(22)23/h3-7H,8H2,1-2H3,(H,22,23) |
InChI Key |
BUSJRNIPPUGZIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N(C)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Molecular Structure :
- Formula : C₁₅H₁₄F₃N₃O₂
- Molecular Weight : 325.29 g/mol
- CAS Number : 1820665-95-9
- Regulatory Status: Not listed on the EPA’s TSCA inventory; intended for research and development (R&D) use only .
This compound features a pyrimidine core substituted with a p-tolyl (4-methylphenyl) group at position 6 and a trifluoromethyl (-CF₃) group at position 2. The glycine moiety is N-methylated, enhancing metabolic stability compared to non-methylated analogs. Its primary applications lie in pharmaceutical and agrochemical R&D, though specific biological data remain undisclosed .
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The target compound’s p-tolyl group is electron-donating, contrasting with analogs bearing electron-withdrawing substituents (e.g., nitro, trifluoromethylphenyl) or heteroaromatic systems (e.g., furyl, thienyl). Key examples include:
Physicochemical Properties
- Solubility : The p-tolyl group in the target compound contributes to moderate hydrophobicity (clogP ~2.5–3.0 estimated). Analogs with methoxy groups (e.g., C₁₄H₁₃F₃N₄O₃) exhibit higher aqueous solubility due to increased polarity, while bis-CF₃ derivatives (e.g., C₁₅H₁₁F₆N₃O₂) are more lipophilic .
- Molecular Weight : The target (325.29) falls within the typical range for drug-like molecules. Lower MW analogs (e.g., 287.20 for furyl derivative) may have better membrane permeability .
Metabolic and Regulatory Considerations
- Metabolic Stability: N-Methylation in the target compound protects against enzymatic degradation, a feature absent in non-methylated analogs like N-[6-(3-NO₂-phenyl)-4-CF₃-pyrimidin-2-yl]glycine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
